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Introduction

Dipeptidyl Peptidase 7 (DPP7), also known as Dipeptidyl Peptidase 2 (DPP2), is a serine
protease that plays a crucial role in various cellular processes. Elevated levels of DPP7 are
observed in several cancers, such as colorectal cancer, and are often associated with a poor
prognosis. DPP7 contributes to tumor progression by promoting cell proliferation, survival,
migration, and invasion. Furthermore, it modulates the tumor microenvironment, fostering
immunosuppression. Consequently, the targeted knockdown or inhibition of DPP7 presents a
promising therapeutic strategy. These application notes provide detailed protocols for a range
of functional assays to assess the biological consequences of DPP7 knockdown in cancer cells
and immune cells.

Key Functional Assays and Expected Outcomes

The following sections detail experimental protocols to investigate the functional impact of
DPP7 knockdown. The provided data tables illustrate expected outcomes, comparing a control
group (e.g., cells treated with a non-targeting or scrambled shRNA) to a DPP7 knockdown
(shDPP7) group.
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Cell Proliferation and Viability Assay (MTT Assay)

Objective: To determine the effect of DPP7 knockdown on the metabolic activity of cells, which

Is an indicator of cell viability and proliferation.

: . E

Absorbance (570

Cell Line Treatment Group % Viability
nm) = SD
Colorectal Cancer Control (scrambled
1.25+0.08 100%
(HCT116) shRNA)
Colorectal Cancer DPP7 Knockdown
0.78 £ 0.06 62.4%
(HCT116) (shDPP7)
Colorectal Cancer Control (scrambled
142 +0.11 100%
(SW480) shRNA)
Colorectal Cancer DPP7 Knockdown
0.91 £ 0.09 64.1%

(SW480)

(shDPP7)

Experimental Protocol

o Cell Seeding: Seed 5,000-10,000 cells per well in 100 puL of complete culture medium in a

96-well plate. Incubate for 24 hours at 37°C in a 5% CO:z incubator.

o MTT Reagent Addition: Following incubation, add 10 pyL of MTT (3-(4,5-dimethylthiazol-2-
yI)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

 Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the

MTT into formazan crystals.

e Solubilization: Carefully remove the medium and add 100 pL of DMSO to each well to

dissolve the formazan crystals.

o Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete

dissolution. Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the control group.
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Experimental Workflow

MTT Assay Workflow
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Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and necrosis following DPP7 knockdown.
Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected
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by Annexin V, while late apoptotic or necrotic cells have compromised membranes permeable
to Propidium lodide (PI).

: _ E

Early Late
Viable Cells Apoptotic Apoptotic/Necr
Cell Line Treatment (%) (Annexin  Cells (%) otic Cells (%)
Group V-IPI-) (Annexin (Annexin
V+/PI-) V+IPl+)
Control
HCT116 (scrambled 945125 3.1+0.8 24+0.6
shRNA)
DPP7
HCT116 Knockdown 75.2+3.1 158=x22 9.0x15
(shDPP7)
Control
SW480 (scrambled 95.1+2.1 28+0.5 21+04
shRNA)
DPP7
Sw480 Knockdown 78.9+2.8 135+1.9 76+1.1
(shDPP7)

Experimental Protocol

o Cell Collection: Harvest approximately 1-5 x 10° cells by centrifugation.

e Washing: Wash cells once with cold 1X PBS.

» Resuspension: Resuspend the cell pellet in 100 pL of 1X Annexin V Binding Buffer.

e Staining: Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (PI) solution to the cell

suspension.

 Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.
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« Dilution: Add 400 pL of 1X Binding Buffer to each tube.

» Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
Differentiate between viable, early apoptotic, and late apoptotic/necrotic cell populations.[1]

DPP7's Role in Apoptosis Sighaling

Inhibition of DPP7 has been shown to induce apoptosis, a process mediated by the
upregulation of key tumor suppressor proteins.[2]
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Caption: DPP7-mediated inhibition of apoptosis.

Cell Migration and Invasion Assays

Obijective: To assess the impact of DPP7 knockdown on the migratory and invasive potential of
cancer cells.

Transwell Migration/invasion Assay

Principle: This assay measures the ability of cells to move through a porous membrane
(migration) or a membrane coated with an extracellular matrix (ECM) layer like Matrigel
(invasion) towards a chemoattractant.
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Migrated/invaded

Assay Type Cell Line Treatment Group Cells per Field
(Mean * SD)
o Control (scrambled
Migration HCT116 152 £ 15
shRNA)
o DPP7 Knockdown
Migration HCT116 658
(shDPP7)

Control (scrambled

Invasion HCT116 98 +11
shRNA)
) DPP7 Knockdown
Invasion HCT116 39+6
(shDPP7)

o Chamber Preparation: Rehydrate Transwell inserts (8 um pore size) in serum-free medium.
For invasion assays, pre-coat the inserts with Matrigel.

o Cell Seeding: Seed 5 x 10* cells in 200 pL of serum-free medium into the upper chamber.

e Chemoattractant: Add 600 pL of complete medium (containing 10% FBS) to the lower
chamber.

¢ Incubation: Incubate for 24-48 hours at 37°C.

e Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane
with a cotton swab.

o Fixation and Staining: Fix the cells on the lower surface of the membrane with methanol and
stain with Crystal Violet.

¢ Quantification: Count the number of stained cells in several random fields under a
microscope.

Wound Healing (Scratch) Assay

Principle: This method assesses collective cell migration by creating a "wound" in a confluent
cell monolayer and monitoring the rate of wound closure.
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% Wound Closure at 24h

Cell Line Treatment Group

(Mean * SD)
HCT116 Control (scrambled shRNA) 85.3+7.2
HCT116 DPP7 Knockdown (shDPP7) 35.8+£5.1

e Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

 Wound Creation: Create a linear scratch in the monolayer using a sterile 200 L pipette tip.
e Washing: Gently wash with PBS to remove detached cells.

e Imaging (0Oh): Capture images of the scratch at 0 hours.

 Incubation: Add fresh medium and incubate for 24-48 hours.

e Imaging (24/48h): Capture images of the same fields at subsequent time points.

e Analysis: Measure the wound area at each time point and calculate the percentage of wound
closure.

Analysis of Epithelial-Mesenchymal Transition
(EMT) Markers

Objective: To determine if DPP7 knockdown affects the expression of key proteins involved in
EMT, a process critical for cancer cell migration and invasion.

Quantitative Data Summary (Densitometry from Western
Blot)
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Relative Protein

. . Expression
Protein Marker Cell Line Treatment Group .
(Normalized to f3-
actin)
) o Control (scrambled
E-cadherin (Epithelial) HCT116 1.00
shRNA)
) o DPP7 Knockdown
E-cadherin (Epithelial) HCT116 1.85
(shDPP7)
N-cadherin Control (scrambled
HCT116 1.00
(Mesenchymal) shRNA)
N-cadherin DPP7 Knockdown
HCT116 0.45
(Mesenchymal) (shDPP7)
Vimentin Control (scrambled
HCT116 1.00
(Mesenchymal) shRNA)
Vimentin DPP7 Knockdown
HCT116 0.38
(Mesenchymal) (shDPP7)

Experimental Protocol (Western Blot)

Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE: Separate 20-30 g of protein per lane on a polyacrylamide gel.
Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-
cadherin, N-cadherin, Vimentin, and a loading control (e.g., B-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated
secondary antibodies for 1 hour at room temperature.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

« Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

» Densitometry: Quantify band intensity using imaging software.

DPP7's Influence on EMT

DPP7 knockdown leads to a reversal of the EMT phenotype, characterized by an increase in
epithelial markers and a decrease in mesenchymal markers.
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Caption: DPP7 promotes an EMT phenotype.

Immune Cell Function and Metabolism Assays
T-Cell Mediated Cytotoxicity Assay

Objective: To evaluate if DPP7 knockdown in tumor cells or macrophages enhances the killing
capacity of cytotoxic T-cells.
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% Specific Lysis (Mean *

Co-culture System Effector:Target Ratio sD)
T-cells + Control Tumor Cells 10:1 185+3.2
T-cells + shDPP7 Tumor Cells 10:1 456 +4.8
T-cells + Control TAMs +

10:1 15.2+2.9
Tumor Cells
T-cells + shDPP7 TAMs +

10:1 41.8+4.1

Tumor Cells

o Target Cell Preparation: Label target tumor cells (Control or shDPP7) with a fluorescent dye
(e.g., Calcein-AM).

o Effector Cell Preparation: Isolate and activate human PBMCs or purified T-cells.

e Co-culture: Co-culture effector and target cells at various ratios (e.g., 5:1, 10:1) for 4-24
hours. For macrophage experiments, include a pre-incubation step of tumor cells with
conditioned media from control or shDPP7 macrophages.

e Quantify Lysis: Measure the release of the fluorescent dye into the supernatant (indicating
cell lysis) or quantify remaining viable target cells by flow cytometry.

o Calculate Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release)
/ (Maximum Release - Spontaneous Release)] x 100.

Fatty Acid Oxidation (FAO) Assay (Seahorse XF)

Objective: To measure the rate of fatty acid oxidation in macrophages after DPP7 knockdown,
as DPP7 is known to regulate this metabolic pathway.
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Palmitate-driven

Basal OCR Maximal
Cell Type Treatment Group . L
(pmol/min) Respiration
(pmol/min)
Macrophages (THP-1 Control (scrambled
) 120+ 10 250 + 22
derived) ShRNA)
Macrophages (THP-1 DPP7 Knockdown
95+8 160 + 15

derived) (shDPP7)

o Cell Seeding: Seed macrophages in a Seahorse XF cell culture microplate.

¢ Medium Exchange: On the day of the assay, replace the culture medium with FAO assay
medium containing palmitate-BSA conjugate and L-carnitine.

o Seahorse Analysis: Place the plate in a Seahorse XF Analyzer. Measure the basal Oxygen
Consumption Rate (OCR).

e Drug Injections: Sequentially inject mitochondrial stressor compounds (e.g., oligomycin,
FCCP, rotenone/antimycin A) to determine parameters like maximal respiration.

o Data Analysis: Analyze the OCR data to determine the cells' capacity to oxidize fatty acids.

DPP7 Signaling in Tumor-Associated Macrophages
(TAMS)

DPP7 stabilizes Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid
oxidation, leading to an immunosuppressive tumor microenvironment.[3][4]
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Caption: DPP7 enhances FAO in macrophages.
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DPP7's Role in Suppressing Disulfidptosis

Objective: To understand how DPP7 promotes cancer cell survival by preventing a novel form

of regulated cell death known as disulfidptosis.

DPP7-GPX4 Signaling Axis in Cancer Cells

DPP7 interacts with and stabilizes Glutathione Peroxidase 4 (GPX4), a key enzyme in cellular

redox homeostasis. This stabilization protects cancer cells from disulfidptosis and enhances
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their resistance to immune-mediated killing.[1][5]
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Caption: DPP7 stabilizes GPX4 to promote cancer cell survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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